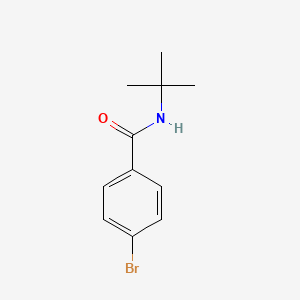

4-bromo-N-tert-butylbenzamide

Descripción general

Descripción

Synthesis Analysis

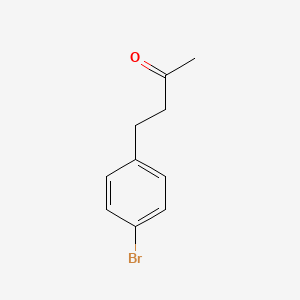

The synthesis of compounds related to 4-bromo-N-tert-butylbenzamide involves multiple steps starting from basic bromobenzene derivatives. For instance, a process described by Nassal (1983) involves the synthesis of a photolabile carbene generating label from 4-bromobenzyl tert-butyldimethylsilyl ether or 4-bromobenzyl tert-butyl ether, showcasing the versatility of bromobenzene derivatives in synthesizing complex organic compounds (Nassal, 1983).

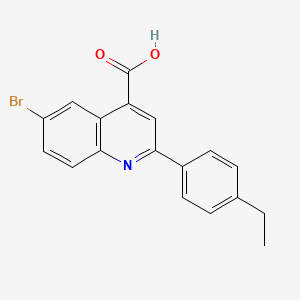

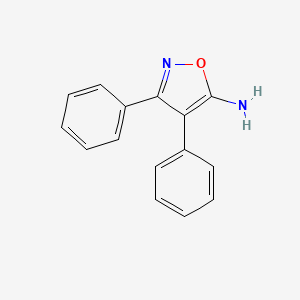

Molecular Structure Analysis

The molecular structure of 4-bromo-N-tert-butylbenzamide and its derivatives can be extensively analyzed using X-ray crystallography and spectroscopic methods. Studies on similar compounds emphasize the importance of intramolecular interactions, such as hydrogen bonding and halogen interactions, in stabilizing the molecular structure and affecting the overall properties of the compound (Tamer et al., 2016).

Chemical Reactions and Properties

4-Bromo-N-tert-butylbenzamide participates in various chemical reactions, highlighting its reactivity and potential as a precursor for more complex molecules. For example, the bromine atom in the compound can undergo lithiation with n-butyllithium, demonstrating its utility in organic synthesis (Bailey, Luderer, & Jordan, 2006).

Physical Properties Analysis

The physical properties of 4-bromo-N-tert-butylbenzamide, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties can be tailored through synthetic modifications, as demonstrated by the synthesis of related compounds with varying substituents (Hsiao, Yang, & Chen, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with other organic and inorganic compounds, stability under different conditions, and potential for further functionalization, define the applications of 4-bromo-N-tert-butylbenzamide. Research on related compounds provides insight into the mechanisms and conditions that influence these properties, enabling the development of new materials and pharmaceuticals (Chern & Tsai, 2008).

Aplicaciones Científicas De Investigación

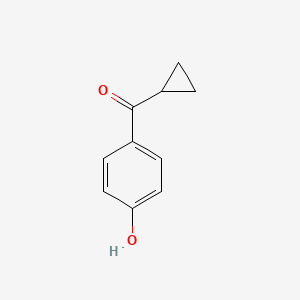

Antidiabetic Potential

(E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) has been studied for its antidiabetic potential through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation. This compound has shown promising results in improving adipogenic differentiation, fatty acid oxidation, and glucose uptake in various cell types, suggesting its utility as a potential therapeutic agent against type 2 diabetes and related metabolic disorders by alleviating glucose and lipid abnormalities (Jung et al., 2017).

Solvent Effects in Chemical Reactions

The behavior of 1-bromo-4-tert-butylbenzene, a related compound, has been studied to understand the effects of different solvents on lithium-bromine exchange reactions. This research offers insights into the impact of solvent composition on chemical reactions, which is crucial in organic synthesis and the development of new chemical compounds (Bailey et al., 2006).

Molecular Structure Studies

The molecular structure and magnetic properties of diruthenium(II, III) compounds with tert-butylbenzamidate ligands have been investigated. This research provides valuable insights into the crystal structures of such complexes, which can be significant for understanding their chemical and physical properties (Barral et al., 1993).

Infrared Spectroscopy in Solution Chemistry

N-tert-butylbenzamide has been examined through infrared spectroscopy in various solutions. This research contributes to understanding the behavior of N-substituted amides in different solvents, which is relevant for chemical analysis and pharmaceutical applications (Nikolić et al., 1984).

Synthesis and Characterization of Organic Compounds

Research has been conducted on the synthesis and characterization of derivatives of di-tert-butylbenzene. Such studies are fundamental to developing new organic compounds with potential applications in materials science, pharmaceuticals, and chemical industries (Komen & Bickelhaupt, 1996).

Molecular Recognition and Dynamics

Studies on the complexation of tert-butylbenzamide derivatives with cyclodextrin units have been performed. These studies aid in understanding molecular recognition processes, which have implications in drug delivery systems and the design of molecular sensors (Beá et al., 2002).

Synthesis and Application in Catalysis

Research on the synthesis of bis(amidate) lanthanide amides using a 4-tert-butylbenzamide derivative has been conducted. These compounds have been applied in catalytic processes, demonstrating their potential in organic synthesis and industrial applications (Cheng et al., 2015).

Propiedades

IUPAC Name |

4-bromo-N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMGMDLGMVXWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345274 | |

| Record name | 4-bromo-N-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-tert-butylbenzamide | |

CAS RN |

42498-38-4 | |

| Record name | 4-Bromo-N-(1,1-dimethylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42498-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-N-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.